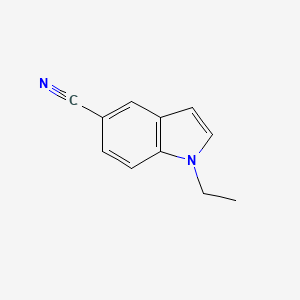

1-Ethyl-1H-indole-5-carbonitrile

Übersicht

Beschreibung

1-Ethyl-1H-indole-5-carbonitrile is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The indole nucleus is a common structural motif in many biologically active compounds, making it a valuable target for synthetic chemists.

Wirkmechanismus

Target of Action

It is known that indole derivatives, which include 1-ethyl-1h-indole-5-carbonitrile, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The interaction often involves the formation of bonds between the indole derivative and its target, altering the target’s function and leading to the observed biological effect.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways often involve the targets mentioned earlier and their downstream effects, which can include the regulation of cellular processes, immune responses, and metabolic activities.

Pharmacokinetics

The pharmacokinetic properties of indole derivatives can vary widely, influencing their bioavailability and therapeutic potential .

Result of Action

Given the broad range of biological activities associated with indole derivatives, the effects can be diverse, ranging from changes in cellular function to alterations in immune response .

Action Environment

Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-indole-5-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 1-ethylindole with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and yields the desired product with good efficiency.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethyl-1H-indole-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole-5-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 1-ethyl-1H-indole-5-amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Indole-5-carboxylic acid derivatives.

Reduction: 1-Ethyl-1H-indole-5-amine.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-1H-indole-5-carbonitrile has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.

Biology: The compound can be used to study the biological activity of indole derivatives and their interactions with biological targets.

Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antiviral, and anti-inflammatory activities.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-1H-indole-5-carbonitrile: Similar in structure but with a methyl group instead of an ethyl group.

1-Propyl-1H-indole-5-carbonitrile: Contains a propyl group instead of an ethyl group.

1-Ethyl-1H-indole-3-carbonitrile: The nitrile group is positioned at the 3-position instead of the 5-position.

Uniqueness: 1-Ethyl-1H-indole-5-carbonitrile is unique due to the specific positioning of the nitrile group at the 5-position and the presence of an ethyl group at the 1-position. These structural features can influence the compound’s reactivity and biological activity, making it distinct from other indole derivatives.

Biologische Aktivität

1-Ethyl-1H-indole-5-carbonitrile (CAS Number: 83783-28-2) is a compound belonging to the indole family, which is notable for its presence in various natural products and pharmaceuticals. The indole structure is a common motif in many biologically active compounds, making derivatives like this compound significant in medicinal chemistry. This article focuses on the biological activities, mechanisms of action, and potential therapeutic applications of this compound.

This compound has the following chemical formula and properties:

| Property | Value |

|---|---|

| Molecular Formula | C11H10N2 |

| Molecular Weight | 174.21 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes involved in critical biochemical pathways. Indole derivatives are known to influence cellular functions and immune responses through these interactions.

Target Receptors:

- Serotonin Receptors: Indole derivatives often exhibit high affinity for serotonin receptors, which play a crucial role in mood regulation and neuropharmacology.

- Kinase Inhibition: Some studies suggest that indole derivatives can inhibit specific kinases involved in cancer cell proliferation.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. A study demonstrated that certain indole derivatives showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds were found to be promising, indicating their potential as anticancer agents .

Cytotoxicity Assays:

- The cytotoxicity of indole derivatives can be evaluated using assays such as MTT or XTT, where the reduction of tetrazolium salts indicates viable cell numbers.

Case Study:

In a comparative study, the anticancer activity of this compound was assessed alongside other indole derivatives. The results showed that while some derivatives had lower IC50 values (indicating higher potency), this compound maintained significant activity against tested cell lines, particularly when modified with additional functional groups .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, it is expected to exhibit variable bioavailability influenced by its chemical structure. Factors such as solubility, stability under physiological conditions, and metabolic pathways will affect its therapeutic potential.

Applications in Research and Medicine

This compound serves multiple roles in scientific research:

- Synthetic Intermediate: It acts as a building block for synthesizing more complex indole derivatives with potential therapeutic applications.

- Biological Studies: The compound is utilized to investigate the biological activities of indoles and their interactions with biological targets.

Potential Therapeutic Applications

The diverse biological activities associated with this compound suggest several therapeutic avenues:

- Anticancer Therapy: Its cytotoxic properties make it a candidate for further development as an anticancer agent.

- Neurological Disorders: Due to its interaction with serotonin receptors, it may have implications in treating mood disorders or neurodegenerative diseases.

Eigenschaften

IUPAC Name |

1-ethylindole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-2-13-6-5-10-7-9(8-12)3-4-11(10)13/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDKGPNSGMKSPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC2=C1C=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470916 | |

| Record name | 1-ETHYL-1H-INDOLE-5-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83783-28-2 | |

| Record name | 1-ETHYL-1H-INDOLE-5-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.